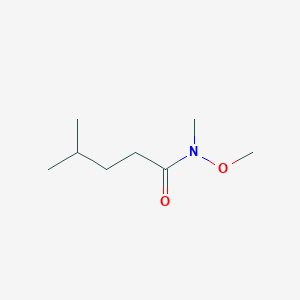

N-methoxy-N,4-dimethylpentanamide

Description

Significance of N-Methoxy-N-Methyl Amides (Weinreb Amides) in Directed Nucleophilic Additions and Organometallic Chemistry

The primary significance of Weinreb amides lies in their predictable and controlled reactivity with a wide range of nucleophiles, particularly organometallic reagents such as Grignard reagents and organolithium compounds. sioc-journal.cnresearchgate.net Unlike the reaction of these powerful nucleophiles with other carboxylic acid derivatives like esters or acid chlorides, which often leads to over-addition and the formation of tertiary alcohols, Weinreb amides typically yield the corresponding ketone upon acidic workup. researchgate.netorientjchem.org

This remarkable selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. researchgate.netorientjchem.org The N-methoxy and N-methyl groups coordinate to the metal ion (e.g., MgX⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate and preventing its collapse and subsequent second addition of the nucleophile until the chelate is broken during aqueous workup. This feature makes Weinreb amides superior acylating agents for the synthesis of ketones. sioc-journal.cn

Furthermore, the Weinreb amide functionality can be reduced to the corresponding aldehyde using common reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), again often with high selectivity due to the stability of the intermediate. researchgate.netorientjchem.org In recent years, the utility of Weinreb amides has expanded beyond simple acylation and reduction. They have been increasingly employed as directing groups in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of C-H bonds at positions ortho to the amide group. mdpi.com This dual role as both a robust synthetic handle for carbonyl chemistry and a directing group underscores their multifaceted importance in the synthesis of complex molecules. mdpi.com

Historical Context and Evolution of Pentanamide (B147674) Derivatives as Versatile Synthetic Intermediates

The development of N-methoxy-N-methyl amides by Steven M. Weinreb and Steven Nahm in 1981 was a landmark in synthetic organic chemistry. sioc-journal.cnorientjchem.org It provided a reliable solution to the long-standing problem of over-addition in the reaction of organometallics with carboxylic acid derivatives. researchgate.net Before the introduction of the Weinreb amide, the synthesis of ketones from such precursors was often low-yielding and plagued by side products. researchgate.net

While the Weinreb amide itself is a relatively modern invention, the use of amides as stable and versatile functional groups has a long history. Pentanamide derivatives, in their various forms, have served as key intermediates in numerous synthetic endeavors. The five-carbon chain of pentanamides provides a common structural motif that can be elaborated into a wide array of more complex structures. The development of methods to create and modify the amide bond, such as peptide coupling techniques, has further enhanced the utility of these compounds. orientjchem.org

The evolution of synthetic chemistry has seen a shift towards more complex and functionalized amide structures. The incorporation of features like the N-methoxy-N-methyl group in N-methoxy-N,4-dimethylpentanamide is a prime example of this progression, transforming a simple pentanamide scaffold into a highly specific and controllable synthetic tool.

Scope and Focused Research Areas for this compound and its Stereoisomers

While the general utility of Weinreb amides is well-established, the specific research applications of this compound are not yet widely documented in peer-reviewed literature. It is primarily available from chemical suppliers as a building block for discovery research. sigmaaldrich.com Its potential, however, can be inferred from the known reactivity of its functional group.

As a Weinreb amide, this compound is a precursor to a variety of 4-methyl-substituted pentan-2-one derivatives. Reaction with different Grignard or organolithium reagents would allow for the introduction of a wide range of substituents at the carbonyl carbon, making it a versatile intermediate for creating libraries of related ketones for screening purposes.

The compound's basic chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 625852-40-6 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| SMILES | CC(C)CCC(=O)N(C)OC |

Data sourced from commercial supplier information. sigmaaldrich.com

Furthermore, the existence of stereoisomers of related structures, such as (3S)-N-methoxy-N,3-dimethylpentanamide, highlights a key area of potential research. nih.gov The synthesis and use of chiral Weinreb amides are crucial for the asymmetric synthesis of complex chiral molecules, including natural products and pharmaceuticals. Although specific studies employing the chiral counterparts of this compound are not readily found, its structure suggests it could be a valuable target for the development of stereoselective synthetic routes. The 4-methyl group introduces a chiral center if the carbon chain is further functionalized, making stereocontrol an important consideration in its potential applications. The focused research area for this compound and its stereoisomers would therefore lie in its use as a building block in the synthesis of novel, complex organic molecules where the isopentyl structural motif is required.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,4-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2)5-6-8(10)9(3)11-4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGCVWMLCLCXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methoxy N,4 Dimethylpentanamide and Its Chiral Derivatives

Established and Evolving Synthetic Pathways for the N-Methoxy-N,4-dimethylpentanamide Skeleton

The construction of the this compound framework can be achieved through several synthetic methodologies, ranging from classical amidation reactions to more modern catalytic approaches.

Amidation Reactions via Carboxylic Acids and N,O-Dimethylhydroxylamine Hydrochlorides

The most traditional and widely adopted method for preparing this compound involves the coupling of a 4-methylpentanoic acid derivative with N,O-dimethylhydroxylamine hydrochloride. wikipedia.org This salt is often preferred over the free amine due to its stability and ease of handling. wikipedia.org The core of this methodology lies in the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxylamine.

Common strategies for activating the parent carboxylic acid, 4-methylpentanoic acid, include:

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive 4-methylpentanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgmasterorganicchemistry.com The resulting acid chloride readily reacts with N,O-dimethylhydroxylamine in the presence of a base to yield the desired Weinreb amide.

Use of Coupling Reagents: A variety of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid, avoiding the need to isolate the often-sensitive acid chloride. wikipedia.org Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), various carbodiimides (e.g., DCC, EDC), and phosphonium- or triazine-based reagents have proven effective for Weinreb amide synthesis. wikipedia.orgorientjchem.org For instance, activating 4-methylpentanoic acid with CDI would form a reactive acylimidazolide intermediate, which then smoothly reacts with N,O-dimethylhydroxylamine.

A general scheme for this reaction is presented below:

Scheme 1: Synthesis of this compound via Carboxylic Acid Activation

This image is a placeholder and does not depict the actual reaction scheme.

The choice of activating agent can be critical, especially for substrates with sensitive functional groups where milder conditions are necessary. wikipedia.org

Catalytic Dehydrative Amidation Approaches for this compound Formation

In a move towards more atom-economical and environmentally benign processes, catalytic dehydrative amidation has emerged as a powerful alternative to classical methods. These reactions form the amide bond directly from a carboxylic acid and an amine with the removal of water, often driven by a catalyst.

Recent advancements have detailed the use of a diboronic acid anhydride (B1165640) catalyst for the direct synthesis of Weinreb amides from carboxylic acids. nih.gov This method represents a significant step forward in the catalytic, hydroxy-directed dehydrative amidation. Another approach involves using phosphorus trichloride (B1173362) in a one-pot, transition-metal-free method that proceeds directly from the carboxylic acid in the presence of N,O-dimethylhydroxylamine. organic-chemistry.org This method is noted for its tolerance of various functional groups and its suitability for large-scale production. organic-chemistry.org

A powerful reagent, P[NCH₃(OCH₃)]₃, has also been developed for the direct conversion of carboxylic acids to Weinreb amides in high yields, accommodating even sterically hindered substrates. acs.org While not yet specifically documented for this compound, these catalytic methodologies hold considerable promise for its efficient and direct synthesis from 4-methylpentanoic acid.

Multicomponent Reactions and Convergent Synthesis Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.govtaylorfrancis.com Classical MCRs like the Ugi and Passerini reactions are cornerstones of this field. nih.gov While a specific MCR for the direct synthesis of this compound has not been prominently reported, the principles of MCRs can be applied to design novel, convergent pathways.

Strategies for Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest for building complex, optically active molecules. A relevant example is (3S)-N-methoxy-N,3-dimethylpentanamide. nih.gov

Asymmetric Transformations Leading to α-Substituted N-Methoxy-N,4-dimethylpentanamides

Creating a stereocenter at the α-position to the carbonyl group is a common strategy for generating chiral building blocks. One effective method is the addition of prochiral lithium enolates of Weinreb amides to chiral sulfinimines (N-sulfinyl imines). acs.orgacs.org This reaction has been shown to produce syn-α-substituted β-amino Weinreb amides with high diastereoselectivity. orientjchem.orgacs.orgnih.gov These products are valuable precursors for synthesizing chiral α-substituted β-amino acids, aldehydes, and ketones. acs.orgnih.gov

The general approach involves deprotonating a parent Weinreb amide, such as N-methoxy-N-methylpropanamide, with a strong base to form the corresponding lithium enolate. This enolate then reacts with a chiral sulfinimine, with the stereochemistry being directed by the chiral auxiliary on the nitrogen atom. This methodology provides a reliable route to α-substituted chiral Weinreb amides that are analogues of this compound.

Kinetic Resolution Techniques Applied to Racemic this compound Precursors

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.orgyoutube.com This approach can be applied to the precursors of chiral this compound analogues.

One prominent strategy is the enzymatic kinetic resolution of a racemic carboxylic acid precursor. nih.gov For instance, a racemic mixture of 2,4-dimethylpentanoic acid could be subjected to an enantioselective esterification catalyzed by a lipase. wikipedia.orgnih.gov One enantiomer of the acid would be preferentially converted to an ester, leaving the other enantiomer of the acid unreacted and in high enantiomeric excess. This resolved, optically pure acid can then be separated and converted to the corresponding chiral Weinreb amide using the methods described in section 2.1.1. Hydrolases can also be used to resolve racemic esters, where one enantiomer is selectively hydrolyzed to the carboxylic acid. mdpi.com

Alternatively, a dynamic kinetic resolution (DKR) can be employed to theoretically convert 100% of the racemic starting material into a single enantiomer of the product. rsc.org DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material, often catalyzed by a metal complex. rsc.orgrsc.org This technique represents a highly efficient method for producing enantiomerically pure compounds.

Chiral Auxiliary and Chiral Catalyst Mediated Syntheses

The creation of stereocenters with high enantiomeric and diastereomeric purity is a cornerstone of modern organic synthesis. For this compound, which possesses a chiral center at the 4-position in its chiral derivatives, both chiral auxiliary and chiral catalyst-mediated methods are viable strategies.

Chiral Auxiliary-Mediated Synthesis:

This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved and can often be recovered.

A common strategy for the asymmetric synthesis of α-substituted carboxylic acid derivatives, which can be precursors to chiral Weinreb amides, involves the use of oxazolidinone chiral auxiliaries, famously developed by David A. Evans. nih.gov In a hypothetical application to a chiral derivative of this compound, one could envision a sequence starting with an achiral precursor that is subsequently alkylated under the influence of a chiral auxiliary.

Another powerful class of chiral auxiliaries are pseudoephedrine and its analogue, pseudoephenamine. orientjchem.orgnih.gov These are particularly effective in the diastereoselective alkylation of amide enolates. nih.gov The general principle involves the formation of an amide between the chiral auxiliary and a carboxylic acid. Deprotonation of this amide followed by alkylation proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched product. While direct application to this compound is not extensively documented, the principles are well-established for similar systems.

The use of phenylglycinol as a chiral auxiliary has also been shown to be effective in controlling stereoselectivity in certain reactions, offering an alternative to more common auxiliaries. nih.gov

Chiral Catalyst-Mediated Synthesis:

An increasingly prevalent and atom-economical approach involves the use of a small amount of a chiral catalyst to induce enantioselectivity. This avoids the need to install and remove a stoichiometric chiral auxiliary.

For the synthesis of chiral amides, catalytic enantioselective α-alkylation of amides represents a significant advancement. nih.govresearchgate.net Nickel-catalyzed asymmetric alkylation of racemic Reformatsky reagents with unactivated electrophiles has been demonstrated as a powerful method for creating α-chiral carbonyl compounds. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.

Furthermore, copper-catalyzed asymmetric alkylation of conjugated dienyl amides has been developed, showcasing the ability to achieve high regio- and enantioselectivity. nih.gov While this compound is not a conjugated system, the underlying principles of using a chiral copper catalyst in conjunction with a Lewis acid to activate the substrate could inspire strategies for its asymmetric synthesis.

| Method |

Functionalization and Derivatization during this compound Synthesis

The Weinreb amide functionality in this compound is relatively stable, allowing for various chemical transformations on other parts of the molecule. wisc.edu This enables the synthesis of a diverse range of derivatives.

A key strategy for functionalization is the use of the Weinreb amide itself as a directing group in transition metal-catalyzed C-H activation. nih.govbohrium.comnih.gov This powerful technique allows for the selective introduction of functional groups at positions that would otherwise be unreactive. For instance, palladium-catalyzed ortho-C-H activation and subsequent alkylation have been reported for N-methoxybenzamides, demonstrating the directing capability of the Weinreb amide group. rsc.org While this is demonstrated on an aromatic system, it highlights the potential for similar strategies on aliphatic chains under appropriate catalytic conditions.

The synthesis of this compound typically starts from 4-methylpentanoic acid. This acid can be activated, for example, by conversion to its acid chloride, and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide. wisc.edu

Further derivatization can be achieved through various reactions:

α-Functionalization: The carbon atom alpha to the carbonyl group can potentially be functionalized, for example, through enolate chemistry, although this can be challenging for simple alkyl amides.

Modification of the Alkyl Chain: The isobutyl group offers sites for potential functionalization, although this would typically require more forcing conditions or specific catalytic methods for C-H activation.

| Functionalization Strategy |

Chemical Reactivity and Mechanistic Investigations of N Methoxy N,4 Dimethylpentanamide

Nucleophilic Addition Reactions at the Amide Carbonyl Center

The N-methoxy-N-methylamide group, first introduced by Steven M. Weinreb and Steven Nahm in 1981, provides a reliable method for the synthesis of ketones and aldehydes from carboxylic acid derivatives. acs.org The primary advantage of this functional group over other acylating agents is its ability to prevent the common problem of over-addition by organometallic reagents. acs.orgacs.org

The reaction of N-methoxy-N,4-dimethylpentanamide with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a highly effective method for the synthesis of ketones. acs.orgthieme-connect.com The mechanism involves the nucleophilic addition of the organometallic reagent to the amide carbonyl carbon. This addition leads to the formation of a stable, five-membered cyclic tetrahedral intermediate that is stabilized by chelation of the metal ion (e.g., Mg or Li) by both the carbonyl oxygen and the methoxy (B1213986) oxygen. acs.orgacs.org This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. acs.org The stability of this intermediate prevents a second nucleophilic addition, which would otherwise lead to the formation of a tertiary alcohol. acs.orgthieme-connect.com This method is highly chemoselective and tolerates a wide range of functional groups in both the Weinreb amide and the organometallic reagent. acs.orgorientjchem.org

Table 1: Synthesis of Ketones from this compound

| Organometallic Reagent | Product |

| Phenylmagnesium bromide | 1-phenyl-4-methyl-1-pentanone |

| Vinyllithium | 6-methyl-1-hepten-3-one |

| Ethylmagnesium chloride | 3,6-dimethyl-3-heptanone |

Under the standard reaction conditions for Weinreb amide acylation, the formation of tertiary alcohols is suppressed due to the stability of the chelated tetrahedral intermediate. thieme-connect.com This intermediate effectively halts the reaction at the ketone stage. acs.org However, it is the breakdown of this intermediate that leads to the ketone. Therefore, the generation of tertiary alcohols from this compound via this pathway is not a typical or desired outcome.

Variations in reaction conditions or reagents can lead to other carbonyl derivatives. For instance, reaction with Wittig reagents can convert Weinreb amides into ketones after hydrolysis of the intermediate enamine. organic-chemistry.org This alternative avoids the use of highly reactive organometallic compounds. organic-chemistry.org

Similar to the controlled addition of organometallic reagents, this compound can be reduced to the corresponding aldehyde, 4-methylpentanal, using hydride reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). orientjchem.org The reaction proceeds through a similar chelated tetrahedral intermediate, which is stable at low temperatures and prevents over-reduction to the primary alcohol. orientjchem.org Subsequent aqueous workup liberates the aldehyde. The ability to stop the reduction at the aldehyde stage makes Weinreb amides valuable precursors for this important class of compounds.

Table 2: Reduction of this compound to 4-methylpentanal

| Hydride Reagent | Temperature (°C) | Yield (%) |

| LiAlH₄ | -78 | High |

| DIBAL-H | -78 | High |

Transformations Involving the α-Carbon and Remote C-H Bonds of this compound

Beyond the reactivity at the carbonyl center, the structure of this compound allows for functionalization at other positions.

The α-protons of this compound are acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a lithium enolate. acs.orgnih.gov These enolates are versatile nucleophiles for the formation of new carbon-carbon bonds at the α-position. acs.org For example, the prochiral enolate of an N-methoxy-N-methylamide can add to electrophiles like sulfinimines in asymmetric syntheses to produce α-substituted β-amino Weinreb amides. acs.orgacs.org

The alkylation of these enolates with alkyl halides provides a route to α-alkylated products. The stereochemical outcome of such alkylations can be controlled by using chiral auxiliaries. acs.orgacs.org However, under certain conditions with sterically hindered bases, a competing E2 elimination reaction can occur, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion, which can complicate the desired α-functionalization.

Table 3: Representative α-Functionalization Reactions of Weinreb Amide Enolates

| Enolate Source | Electrophile | Product Type |

| N-methoxy-N-methylpropanamide + LDA | N-sulfinyl imine | α-substituted β-amino Weinreb amide |

| Chiral N-hydroxamate + KHMDS | Benzyl bromide | α-benzylated chiral amide |

| N-methoxy-N-methylacetamide + KHMDS | N-sulfinyl imine | β-amino Weinreb amide |

The Weinreb amide functional group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. thieme-connect.com While many examples involve the activation of C(sp²)-H bonds in aromatic or benzylic systems, the principle can be extended to the more challenging activation of remote C(sp³)-H bonds in aliphatic chains. thieme-connect.com In such reactions, the amide's carbonyl oxygen and methoxy group can coordinate to a metal catalyst, positioning it to activate a specific C-H bond at a remote position (e.g., γ or δ) through the formation of a metallacyclic intermediate. This strategy allows for the direct introduction of functional groups, such as azides, into an otherwise unactivated aliphatic chain, offering a powerful tool for late-stage functionalization and the synthesis of complex molecules. Mechanistic studies suggest that these transformations can proceed via a carbonyl-directed cyclometalation pathway. thieme-connect.com

Hydrolysis and Transamidation Reactions of the N-Methoxy-N-Methyl Amide Moiety

The N-methoxy-N-methyl amide group, also known as the Weinreb amide, is generally stable to a variety of reaction conditions. However, under specific acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid.

Hydrolysis: The hydrolysis of amides is a well-studied reaction that can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com In acidic hydrolysis, the amide is heated with a dilute acid, such as hydrochloric acid, which acts as a catalyst for the reaction with water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Alkaline hydrolysis involves heating the amide with a base like sodium hydroxide, which results in the formation of a carboxylate salt and ammonia (B1221849) or an amine. libretexts.org While general amides can be hydrolyzed under these conditions, Weinreb amides exhibit a degree of stability due to the electronic effects of the methoxy group. However, forcing conditions can lead to the cleavage of the amide bond.

Transamidation: Transamidation is a process where one amide is converted into another by reaction with an amine. This reaction is often challenging due to the similar reactivity of the starting amide and the product amide. However, methods have been developed to facilitate this transformation, often involving metal catalysts or activation of the amide bond. organic-chemistry.orgnih.gov For instance, nickel complexes have been shown to catalyze the transamidation of N-activated amides. nih.gov In some cases, transamidation can occur as a subsequent reaction step, as seen in palladium-catalyzed carbonylation reactions where an initially formed phthalimide (B116566) can undergo ring-opening transamidation in the presence of a primary amine. acs.orgacs.org

The following table summarizes the general conditions for hydrolysis and transamidation of amides.

| Reaction | Reagents and Conditions | Products |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid, Ammonium Salt |

| Alkaline Hydrolysis | Base (e.g., NaOH), Heat | Carboxylate Salt, Amine/Ammonia |

| Catalytic Transamidation | Amine, Metal Catalyst (e.g., Ni, Pd) | New Amide, Leaving Amine |

Elucidation of Reaction Mechanisms and Transition State Analysis in this compound Transformations

The unique reactivity of this compound and its analogs is rooted in the mechanistic pathways of their transformations. Understanding these mechanisms is crucial for optimizing existing reactions and developing new synthetic methodologies.

Investigation of Chelation-Controlled Reactivity in Carbonyl Additions

A key feature of Weinreb amides, including this compound, is their ability to undergo controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.

The proposed mechanism involves the nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl carbon of the Weinreb amide. wikipedia.org The resulting tetrahedral intermediate is stabilized by chelation between the metal cation, the newly formed alkoxide, and the nitrogen-bound methoxy group, forming a stable five-membered ring. researchgate.netresearchgate.net This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until aqueous workup. wikipedia.orgorganic-chemistry.org This stability prevents a second equivalent of the nucleophile from adding to the carbonyl, thus avoiding the formation of an alcohol. wikipedia.org

The stability of this chelated intermediate has been a cornerstone of the Weinreb ketone synthesis, a reliable method for preparing ketones from carboxylic acid derivatives. wikipedia.org

Mechanistic Pathways of Palladium and Nickel-Catalyzed Hydroarylation and Hydroalkenylation with Analogous Amides

The amide functionality, including the Weinreb amide moiety, can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov This has enabled the development of novel methods for hydroarylation and hydroalkenylation of molecules containing these groups.

Palladium-Catalyzed Hydroarylation: Palladium catalysts have been employed for the hydroarylation of various amides. rsc.orgnih.gov The mechanism of these reactions often involves a palladium hydride pathway. researchgate.net In the context of hydroarylation of allenamides, a palladium-catalyzed process using B2pin2/H2O has been developed, where water serves as the hydrogen source. rsc.org Mechanistic studies, including deuterium (B1214612) labeling, have confirmed that the hydrogen is incorporated from water. rsc.org The regioselectivity of such reactions can often be controlled by factors like the order of catalyst and substrate addition. rsc.org Density functional theory (DFT) studies have been used to investigate the C-H cleavage step in the arylation of Weinreb amides, highlighting the role of the ligand in activating the palladium catalyst. nih.gov A key challenge in these reactions is the potential for the catalyst to be deactivated by the amine functionality. acs.org

Nickel-Catalyzed Hydroalkenylation: Nickel catalysis has emerged as a powerful tool for the hydroalkylation and hydroalkenylation of alkenes, often using amide directing groups. researchgate.netnih.gov Nickel-hydride (NiH) species are often proposed as key intermediates in these transformations. researchgate.net For example, in the hydroalkylation of enamides, a syn-hydronickelation is proposed to generate an enantiomerically enriched alkylnickel(II) species. researchgate.net The use of specific directing groups, such as aminoquinoline and picolinamide, can control the regioselectivity of the hydroalkylation of unactivated alkenes. nih.gov Mechanistic studies, including DFT calculations, have been crucial in understanding the catalytic cycles and the factors governing regioselectivity. nih.gov In some nickel-catalyzed reactions of amides, a retro-hydroamidocarbonylation process has been observed, leading to the formation of olefins. nih.gov Mechanistic investigations suggest that this can proceed through an acyl nickel intermediate followed by decarbonylation and β-hydride elimination. nih.gov

The following table provides a simplified overview of the key mechanistic steps in these catalytic reactions.

| Catalytic Reaction | Catalyst | Key Mechanistic Steps |

| Palladium-Catalyzed Hydroarylation | Palladium Complex | Oxidative Addition, C-H Activation, Reductive Elimination |

| Nickel-Catalyzed Hydroalkenylation | Nickel Complex | Formation of Ni-H species, Hydronickelation, Reductive Elimination |

Strategic Applications of N Methoxy N,4 Dimethylpentanamide in Complex Molecule Synthesis

A Key Building Block in the Total Synthesis of Natural Products

The inherent stability and controlled reactivity of N-methoxy-N,4-dimethylpentanamide, a type of Weinreb amide, make it an invaluable tool for the intricate process of natural product synthesis. Its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition is a significant advantage in multi-step syntheses where yield and purity are paramount.

Constructing Fragments for Macrocyclic Natural Products

Utility in Polyketide and Non-Ribosomal Peptide Synthesis

Polyketides and non-ribosomal peptides are two major classes of natural products with diverse biological activities. The biosynthesis of these molecules often involves the sequential addition of small carboxylic acid-derived units. In the laboratory synthesis of these complex molecules, this compound can be a valuable synthon.

The core structure of polyketides is assembled through a series of Claisen-type condensations. Synthetic chemists often mimic this process using modern synthetic methods. This compound can be used to introduce specific side chains or to create key ketone functionalities within the growing polyketide chain. The resulting ketones are pivotal points for further stereocontrolled modifications.

Non-ribosomal peptides are synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). These enzymes often incorporate non-proteinogenic amino acids and other unusual building blocks. While the direct incorporation of this compound into an NRPS pathway is a biological process, in the chemical synthesis of non-ribosomal peptides or their analogues, this Weinreb amide can be used to prepare unique amino acid precursors or peptide fragments containing specific ketone groups. These ketones can then be converted into other functionalities or used as handles for cyclization or ligation with other peptide fragments.

Application in the Synthesis of Advanced Pharmaceutical Intermediates and Chemical Probes

The reliability and versatility of this compound extend to the synthesis of advanced pharmaceutical intermediates and chemical probes, where precise control over chemical structure is critical for biological activity and intellectual property.

Preparation of α-Hydroxy Amides and Related Functionalities

α-Hydroxy amides are important structural motifs found in many biologically active molecules. A key strategy for their synthesis involves the diastereoselective reduction of α-ketoamides. Ketones derived from the reaction of an organometallic reagent with this compound can be ideal precursors for such transformations. The resulting ketone can be reduced using a variety of chiral reducing agents to afford the desired α-hydroxy amide with high stereoselectivity. This approach provides a reliable route to enantiomerically enriched building blocks for the synthesis of complex pharmaceutical agents.

| Precursor | Reagent | Product | Application |

| This compound | Organometallic Reagent (e.g., Grignard) | Ketone Intermediate | Precursor for α-hydroxy amides |

| Ketone Intermediate | Chiral Reducing Agent (e.g., CBS reagent) | α-Hydroxy Amide | Chiral building block for pharmaceuticals |

Building Blocks for Heterocyclic Scaffolds and Chiral Centers

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound can serve as a versatile starting material for the construction of various heterocyclic systems. The ketone functionality, installed via the Weinreb amide, can participate in a range of cyclization reactions. For example, it can undergo condensation with a dinucleophile to form a five- or six-membered heterocycle.

Furthermore, the isobutyl group of this compound can be a source of chirality. While the commercial material is typically racemic, chiral versions can be prepared or the racemic mixture can be resolved. The use of a chiral variant of this Weinreb amide would allow for the synthesis of enantiomerically pure building blocks containing a chiral center at the 4-position, which can be incorporated into more complex chiral molecules.

Contribution to Divergent Synthesis and Stereodivergent Methodologies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This compound is well-suited for such approaches. The ketone derived from this Weinreb amide is a versatile branching point. From this common ketone intermediate, a variety of different functionalities and structural motifs can be introduced by applying different reaction conditions or reagents, leading to a diverse set of molecules for biological screening.

Stereodivergent synthesis aims to produce all possible stereoisomers of a molecule with multiple stereocenters. The ketone functionality introduced by this compound can be a key control element in such strategies. By carefully choosing the reagents and reaction conditions for the transformation of the ketone, it is possible to selectively generate each of the possible stereoisomers of a subsequent functional group, such as an alcohol. This level of control is crucial for understanding the structure-activity relationships of chiral molecules.

Integration into Flow Chemistry and Scalable Synthesis Protocols

The adoption of this compound and structurally related Weinreb amides in continuous flow chemistry and scalable synthesis protocols is a testament to their robustness and versatility. These advanced manufacturing technologies leverage the inherent stability of the Weinreb amide functionality to achieve efficient, safe, and high-throughput production of complex molecular targets. While specific literature on the integration of this compound into these systems is not extensively detailed, the principles and successful applications involving other Weinreb amides provide a clear blueprint for its potential use. numberanalytics.comwikipedia.org

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety profiles for handling hazardous reagents, and the potential for automated, continuous production. researchgate.net The stable tetrahedral intermediate formed during nucleophilic addition to Weinreb amides is particularly well-suited for the precise reaction control offered by flow reactors, minimizing the formation of over-addition byproducts. wikipedia.org

A notable application of Weinreb amides in flow chemistry is the synthesis of ketones. For instance, a flow system has been developed for the generation of organosodium compounds and their subsequent reaction with various Weinreb amides to produce alkyl-aryl ketones. nih.gov This approach highlights the potential for handling highly reactive organometallic reagents in a controlled and safe manner within a continuous setup. nih.gov

The following table illustrates a representative flow chemistry setup for the synthesis of ketones from Weinreb amides, which could be adapted for this compound.

Table 1: Representative Flow Chemistry Protocol for Ketone Synthesis from Weinreb Amides

| Parameter | Condition |

| Reactant A | Solution of Weinreb Amide in an appropriate solvent (e.g., THF, Toluene) |

| Reactant B | Organometallic Reagent (e.g., Grignard reagent, Organolithium reagent) in solution |

| Reactor Type | Plug Flow Reactor (PFR) with specified dimensions (e.g., length, diameter) |

| Flow Rate | Optimized for complete reaction and minimal residence time |

| Temperature | Controlled via external heating or cooling of the reactor |

| Quenching | In-line quenching with a suitable reagent (e.g., saturated aqueous NH4Cl) |

| Work-up | Continuous liquid-liquid extraction and purification |

Furthermore, the synthesis of Weinreb amides themselves has been successfully translated to flow-to-flow technologies. acs.orgfigshare.com One such method involves the use of a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), to generate thioesters in a plug flow reactor, which are then reacted with amines in a subsequent flow step to yield amides, including Weinreb amides. acs.orgfigshare.com

In the realm of scalable synthesis, the reliability of the Weinreb amide functionality has been demonstrated in the large-scale production of pharmaceutical intermediates. A prominent example is the kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir, which utilized a Weinreb amide approach to ensure high yield and eliminate over-addition side reactions. nih.gov This process underscores the suitability of Weinreb amide chemistry for industrial applications where process control and product purity are paramount. nih.gov

The scalability of reactions involving Weinreb amides is often facilitated by their straightforward work-up procedures and the stability of the amide itself to a wide range of reaction conditions. wikipedia.org This tolerance for diverse functional groups allows for their incorporation into complex, multi-step syntheses without the need for extensive protecting group strategies. wikipedia.org

The table below outlines a general protocol for the scalable synthesis of a ketone using a Weinreb amide, which could be applied to this compound.

Table 2: General Protocol for Scalable Ketone Synthesis from a Weinreb Amide

| Step | Procedure | Key Considerations |

| 1. Reaction Setup | A large-capacity reactor is charged with the Weinreb amide and a suitable solvent under an inert atmosphere. | Efficient stirring and temperature control are crucial for maintaining reaction homogeneity. |

| 2. Reagent Addition | The organometallic reagent is added portion-wise or via a controlled-addition pump at a low temperature (e.g., 0 °C or below). | Slow addition is necessary to manage the reaction exotherm and prevent side reactions. |

| 3. Reaction Monitoring | The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC). | Ensures the reaction goes to completion before quenching. |

| 4. Quenching | The reaction is carefully quenched by the slow addition of a suitable quenching agent. | The choice of quenching agent depends on the nature of the reactants and desired product. |

| 5. Work-up and Isolation | The product is isolated through extraction, and the crude material is purified by crystallization or chromatography. | The purification method is selected based on the physical properties of the target ketone. |

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Stereochemical Insights

Sophisticated Spectroscopic Techniques for Structural Elucidation

The precise structure of N-methoxy-N,4-dimethylpentanamide, including its connectivity and stereochemistry, can be determined using a combination of advanced spectroscopic methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, the protons of the methyl groups attached to the nitrogen and the C4 position would appear as singlets or doublets, respectively. The methylene (B1212753) protons would likely exhibit more complex splitting patterns due to diastereotopicity arising from the chiral center at C4. Advanced techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) would be employed to establish proton-proton connectivities within the pentanamide (B147674) backbone. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical for determining the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The chemical shifts of the carbonyl carbon, the carbons of the methoxy (B1213986) and N-methyl groups, and the aliphatic carbons of the pentanamide chain would be in characteristic regions. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for correlating protons to their directly attached carbons and for identifying longer-range C-H couplings, respectively. This data would unequivocally confirm the carbon skeleton and the placement of substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar functional groups.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| N-OCH₃ | ~3.7-3.8 (s) | ~60-65 |

| N-CH₃ | ~3.2-3.3 (s) | ~35-40 |

| CH₂ (alpha to C=O) | ~2.3-2.5 (m) | ~30-35 |

| CH₂ (beta to C=O) | ~1.5-1.7 (m) | ~25-30 |

| CH (at C4) | ~1.8-2.0 (m) | ~30-35 |

| C(CH₃)₂ | ~0.9-1.0 (d) | ~20-25 |

Note: s = singlet, d = doublet, m = multiplet. Actual values would need to be determined experimentally.

Vibrational Spectroscopy (IR) for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically found in the region of 1630-1680 cm⁻¹. The presence of the N-O bond of the methoxyamine moiety would give rise to a characteristic absorption. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹. IR spectroscopy is also a valuable tool for monitoring the progress of reactions, for example, by observing the appearance of the amide carbonyl peak during the synthesis of this compound.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| C-H (Aliphatic) | 2850 - 3000 |

| N-O Stretch | ~1000-1100 |

| C-N Stretch | ~1180-1360 |

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

Given the presence of a stereocenter at the C4 position, this compound can exist as a pair of enantiomers. Chiroptical methods are essential for separating these enantiomers and determining the absolute configuration of a stereochemically pure sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers of this compound would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The choice of the chiral column and the mobile phase would be critical for achieving baseline separation.

X-ray Diffraction of Derivatives: Unambiguous determination of the absolute configuration of a chiral molecule can be achieved through single-crystal X-ray diffraction. If a suitable crystalline derivative of an enantiomerically pure sample of this compound can be prepared, X-ray crystallography can provide the three-dimensional structure of the molecule, revealing the absolute stereochemistry at the C4 center.

Mass Spectrometry for Mechanistic Pathway Tracing and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Molecular Ion Peak: For this compound (C₈H₁₇NO₂), the expected exact mass is 159.1259 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion peak with high accuracy.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would involve cleavage of the amide bond, loss of the methoxy group, and fragmentation of the alkyl chain. This data is crucial for confirming the structure of the molecule and for identifying it in complex mixtures.

Purity Assessment: Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is an excellent method for assessing the purity of a sample. The presence of any impurities would be indicated by additional peaks in the chromatogram with their corresponding mass spectra, allowing for their identification.

A hypothetical table of key mass spectral fragments is provided below.

| m/z Value | Possible Fragment Identity |

| 159 | [M]⁺ (Molecular Ion) |

| 128 | [M - OCH₃]⁺ |

| 102 | [CH₃N(OCH₃)CO]⁺ |

| 57 | [C₄H₉]⁺ |

Note: The actual fragmentation pattern would depend on the ionization technique used.

Computational and Theoretical Investigations of N Methoxy N,4 Dimethylpentanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-methoxy-N,4-dimethylpentanamide, these calculations can predict its electronic structure, which in turn governs its reactivity. While specific studies on this compound are limited, extensive research on analogous N-methoxy-N-methyl amides, such as N-methoxy-N-methylacetamide, provides a strong basis for understanding its characteristics.

Calculations using Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311++G(3df, 3pd) basis set, have been employed to analyze the electronic properties of related N-methoxy-N-methyl amides. researchgate.net These studies reveal the distribution of electron density and the energies of molecular orbitals, which are key to predicting sites of nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that has been used to investigate the electronic structure of these amides. researchgate.net NBO analysis can elucidate important orbital interactions, such as the delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital (nN → π*C=O). This interaction is crucial for understanding the rotational barriers and conformational preferences of the amide bond.

The table below presents computed properties for N-methoxy-N-methylacetamide, a simpler analogue that serves as a model for this compound. These properties offer a quantitative glimpse into the electronic nature of this class of compounds.

| Property | Value |

|---|---|

| Molecular Weight | 103.12 g/mol |

| XLogP3-AA | -0.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 103.063328530 Da |

| Monoisotopic Mass | 103.063328530 Da |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

| Complexity | 72.1 |

*Data obtained from PubChem for N-methoxy-N-methylacetamide (CID 537505). nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

The synthetic utility of this compound, like other Weinreb amides, lies in its reaction with organometallic reagents to form ketones. DFT studies have been instrumental in elucidating the mechanism of this transformation. A key feature of the Weinreb ketone synthesis is the remarkable stability of the tetrahedral intermediate formed upon nucleophilic addition. youtube.com

Computational studies on the addition of Grignard reagents to carbonyl compounds, using methods like B3LYP, have shown that the reaction can proceed through various pathways, including concerted and stepwise mechanisms. nih.gov For Weinreb amides, the accepted mechanism involves the formation of a stable five-membered chelated intermediate. rsc.org The magnesium or lithium cation is coordinated by both the oxygen of the carbonyl group and the oxygen of the N-methoxy group. This chelation prevents the collapse of the tetrahedral intermediate and subsequent over-addition of the organometallic reagent, which is a common side reaction with other acylating agents.

Furthermore, DFT studies can investigate potential side reactions. For example, a study on the reactivity of N-methoxy-N-methylamides with strongly basic reagents described a base-induced E2 elimination as an unusual side reaction, a mechanism that could be further explored and rationalized through DFT calculations. lookchem.com

The following table outlines the key species in the Weinreb ketone synthesis, which are subjects of DFT investigations.

| Species | Description | Role in Reaction |

|---|---|---|

| Reactants | This compound and Organometallic Reagent (e.g., R-MgBr) | Starting materials for the ketone synthesis. |

| Transition State 1 | The highest energy point on the reaction coordinate leading to the tetrahedral intermediate. | Determines the activation energy and rate of the initial addition. |

| Tetrahedral Intermediate | A five-membered ring structure stabilized by chelation of the metal ion. | A key stable intermediate that prevents over-addition. |

| Transition State 2 | The highest energy point on the reaction coordinate for the collapse of the intermediate upon workup. | Leads to the formation of the final ketone product. |

| Products | Ketone and N-methoxy-N-methylamine salt. | The desired outcome of the synthesis. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and behavior of molecules in solution over time. nih.govnih.gov For this compound, MD simulations can provide a detailed picture of its flexibility, preferred shapes (conformers), and interactions with solvent molecules.

While specific MD simulation studies on this compound are not prevalent, related research on other amides provides a framework for what such an investigation would entail. academie-sciences.fr A study on 2-substituted N-methoxy-N-methyl-amides combined spectroscopic analysis with DFT calculations to investigate their conformational preferences in different solvents. researchgate.net This study found that these amides can exist as a mixture of cis and gauche conformers, and the relative populations of these conformers are influenced by the polarity of the solvent. researchgate.net The gauche conformer was generally found to be more stable. researchgate.net

An MD simulation of this compound in a solvent like tetrahydrofuran (B95107) (a common solvent for Weinreb amide reactions) would involve:

Building a model: Creating a starting 3D structure of the molecule and placing it in a box of solvent molecules.

Running the simulation: Calculating the forces between all atoms and solving Newton's equations of motion to track their positions and velocities over time.

Analyzing the trajectory: Examining the resulting trajectory to identify the most populated conformations, the dihedral angles that define the molecular shape, and the nature of solute-solvent interactions, such as hydrogen bonding.

This type of analysis would be crucial for understanding how the conformational preferences of the amide might influence its reactivity in solution. The flexibility of the isobutyl group and the rotational barriers around the C-N and N-O bonds would be of particular interest.

The table below summarizes the key conformational states of N-methoxy-N-methyl amides that would be investigated in a molecular dynamics study.

| Conformer | Defining Dihedral Angle | Expected Stability | Influence of Solvent |

|---|---|---|---|

| cis | C(acyl)-C(alpha)-N-O dihedral close to 0° | Generally less stable than gauche. | Population may increase in more polar solvents. |

| gauche | C(acyl)-C(alpha)-N-O dihedral close to ±60° | Often the most stable conformer. | Dominant in non-polar solvents. |

Predictive Modeling of Chelation and Stereocontrol in N-Methoxy-N-Methyl Amide Chemistry

A significant area of computational chemistry is the development of predictive models that can forecast the outcome of a reaction, including its stereoselectivity. For reactions involving this compound, particularly those where new stereocenters are formed, predictive modeling of chelation and stereocontrol is highly valuable.

The chelation of the metal ion in the tetrahedral intermediate is the cornerstone of the reactivity of Weinreb amides and plays a critical role in stereocontrol. Computational models can be built to rationalize and predict the stereochemical outcome of reactions. For instance, in the addition of a chiral nucleophile to a prochiral Weinreb amide, or the addition of a nucleophile to a chiral Weinreb amide, computational models can help predict which diastereomer will be favored.

These models often rely on DFT calculations to determine the energies of the diastereomeric transition states. The transition state leading to the major product is expected to have a lower energy. By analyzing the 3D structures of these transition states, chemists can understand the steric and electronic interactions that favor one stereochemical pathway over another.

For example, a computational study on a peptide-catalyzed stereoselective conjugate addition reaction utilized computational investigations to gain insight into the conformational properties of the catalyst and the importance of hydrogen bonding for achieving high stereoselectivity. nih.gov A similar approach could be applied to reactions of this compound with chiral reagents or catalysts.

The development of quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models could also be envisioned. These models would use a set of calculated molecular descriptors for a series of related Weinreb amides to build a statistical model that can predict their reactivity or the stereoselectivity of their reactions.

The following table outlines the key factors that would be considered in the predictive modeling of stereocontrol for reactions of this compound.

| Factor | Description | Computational Approach |

|---|---|---|

| Chelation Geometry | The 3D arrangement of the atoms in the five-membered chelated intermediate. | DFT geometry optimization of diastereomeric intermediates. |

| Steric Hindrance | Non-bonded interactions between bulky groups in the transition state. | Analysis of interatomic distances and steric clash in transition state models. |

| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on transition state stability. | Analysis of charge distribution and orbital interactions in the transition state. |

| Solvent Effects | The role of the solvent in stabilizing or destabilizing different transition states. | Implicit or explicit solvent models in DFT or MD simulations. |

Conclusion and Future Perspectives in N Methoxy N,4 Dimethylpentanamide Research

Summary of Key Methodological Advances and Unique Synthetic Utility

The primary utility of N-methoxy-N,4-dimethylpentanamide, like other Weinreb amides, lies in its controlled reaction with organometallic reagents to produce ketones and its selective reduction to aldehydes. wisc.eduacs.org Unlike more reactive acylating agents such as acid chlorides or esters, which are prone to over-addition by nucleophiles to form tertiary alcohols, the Weinreb amide functionality proceeds through a stable, five-membered cyclic tetrahedral intermediate. researchgate.netwikipedia.org This intermediate is stable at low temperatures and only collapses upon aqueous workup, thus preventing undesired secondary additions and leading to high yields of the target ketone or aldehyde. wikipedia.orgwisc.eduacs.org

Table 1: Key Methodological Advances in the Synthesis of Weinreb Amides

| Starting Material | Reagents/Method | Key Advantages |

|---|---|---|

| Acid Chlorides | N,O-dimethylhydroxylamine HCl, Pyridine | The original method; simple and effective. wikipedia.orgacs.org |

| Carboxylic Acids | N,O-dimethylhydroxylamine HCl, POCl₃, DIPEA | Convenient and efficient one-pot method for various acids. wisdomlib.org |

| Carboxylic Acids | Trichloroacetonitrile (TCA), Triphenylphosphine (TPP) | Flexible one-pot process. researchgate.net |

| Carboxylic Acids | Conventional Coupling Reagents (e.g., BOP, DCC) | Standard peptide coupling conditions applicable to amide formation. acs.org |

| Carboxylic Acids | Bis(methoxyethyl)aminotrifluorsulfur (Deoxo-Fluor) | General one-pot procedure with few byproducts; no racemization observed at α-chiral centers. acs.org |

| Esters / Lactones | N,O-dimethylhydroxylamine, AlMe₃ | Early method for converting esters to Weinreb amides. orientjchem.org |

Emerging Trends and Unexplored Reactivity Patterns for this compound

Research into the reactivity of Weinreb amides, including this compound, continues to evolve beyond their classic role as precursors to ketones and aldehydes. Several emerging trends are expanding their synthetic repertoire. numberanalytics.comnumberanalytics.com

One significant area of development is the use of the Weinreb amide as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective introduction of new bonds at positions that would otherwise be unreactive, greatly enhancing the molecular complexity that can be built from a simple amide precursor. For instance, C-H olefination has been demonstrated using this approach. nih.gov

Furthermore, the scope of Weinreb amide reactions is being broadened through the development of novel reaction conditions and catalytic systems. numberanalytics.com This includes asymmetric syntheses to create chiral centers with high selectivity and the use of alternative reaction media like ionic liquids to improve efficiency and sustainability. numberanalytics.comnumberanalytics.com High-pressure and microwave-assisted reactions have also been shown to accelerate transformations and enable the synthesis of complex molecules that are difficult to access under standard conditions. numberanalytics.com

Unexplored reactivity patterns represent the next frontier. The stability of the Weinreb amide functional group makes it compatible with a wide range of reaction conditions, suggesting its potential use in complex, multi-step cascade reactions. numberanalytics.com The development of cyanoformamides, such as N-methoxy-N-methylcyanoformamide, as highly reactive reagents for creating β-keto Weinreb amides from ketone enolates, opens new avenues for constructing complex molecular architectures. orgsyn.orgresearchgate.net

Table 2: Emerging Synthetic Applications of Weinreb Amides

| Reaction Type | Description | Significance |

|---|---|---|

| Asymmetric Synthesis | Catalytic, enantioselective reactions, such as the hydrogenation of α-keto Weinreb amides to form chiral α-hydroxy Weinreb amides. researchgate.netnumberanalytics.com | Provides access to enantiomerically pure building blocks crucial for pharmaceuticals and natural product synthesis. researchgate.net |

| C-H Functionalization | The Weinreb amide acts as a directing group to facilitate transition metal-catalyzed activation and functionalization of otherwise inert C-H bonds. nih.gov | Enables novel and efficient routes to complex substituted molecules. nih.gov |

| Green Chemistry Approaches | Development of reactions using environmentally friendly solvents (e.g., ionic liquids) and catalytic systems to reduce waste and energy consumption. numberanalytics.comnumberanalytics.com | Aligns synthetic utility with principles of sustainability. numberanalytics.com |

| Flow Chemistry | Utilization of continuous flow reactors to improve heat management, reagent handling, and scalability of Weinreb amide reactions. numberanalytics.com | Overcomes challenges associated with scaling up reactions from the lab to industrial production. numberanalytics.com |

| Cyclization Reactions | One-pot synthesis of heterocyclic structures like benzimidazoles and benzothiazoles, where the Weinreb amide shows high selectivity. researchgate.net | Demonstrates the versatility of the amide as a stable component in complex transformations. researchgate.net |

Potential for Integration into Automated Synthesis, Machine Learning-Assisted Reaction Discovery, and Sustainable Chemical Processes

The robust and predictable nature of this compound and its parent class makes them ideal candidates for integration into the next generation of chemical synthesis technologies.

Automated Synthesis: The reliability of Weinreb amide formation and its subsequent conversion to ketones makes it highly amenable to automated synthesis platforms, including flow chemistry systems. numberanalytics.com Flow chemistry, in particular, can enhance the safety and scalability of reactions involving potent organometallic reagents and improve control over reaction parameters, leading to higher consistency and yield. numberanalytics.com The prevalence of one-pot syntheses for Weinreb amides further supports their use in automated workflows by minimizing the need for manual intervention and purification between steps. wisdomlib.org

Machine Learning-Assisted Reaction Discovery: The large body of literature on Weinreb amide synthesis and reactivity provides a rich dataset for training machine learning (ML) algorithms. ML models could be developed to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given substrate, accelerating process optimization. Furthermore, these models could help identify novel or unexplored reactivity patterns, suggesting new synthetic possibilities that have not yet been considered by human chemists.

Sustainable Chemical Processes: Weinreb amides contribute to sustainable or "green" chemistry in several ways. numberanalytics.com Their high chemoselectivity and the often mild conditions required for their reactions minimize the formation of byproducts and reduce energy consumption. acs.orgnumberanalytics.com The development of catalytic and one-pot methods further enhances atom economy and reduces solvent and reagent waste. researchgate.netnumberanalytics.com Future research will likely focus on employing even more sustainable catalysts and bio-based solvents, further solidifying the role of intermediates like this compound in environmentally responsible chemical manufacturing.

Table 3: Alignment of Weinreb Amide Chemistry with Modern Synthesis Technologies

| Technology | Application to Weinreb Amide Chemistry | Potential Impact |

|---|---|---|

| Automated Synthesis (Flow Chemistry) | Reliable and scalable synthesis and reaction of amides in continuous flow reactors. numberanalytics.com | Improved safety, scalability, and consistency for industrial production. |

| Machine Learning | Prediction of optimal reaction conditions and discovery of novel reactivity patterns from existing data. | Accelerated research and development; innovation in synthetic methodology. |

| Sustainable Processes | Use of one-pot reactions, catalytic methods, and environmentally benign solvents. researchgate.netnumberanalytics.comnumberanalytics.com | Reduced environmental footprint of chemical synthesis; improved process efficiency and safety. |

Q & A

Basic Question: What are the most reliable synthetic routes for N-methoxy-N,4-dimethylpentanamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

this compound can be synthesized via amide coupling reactions using Weinreb amide intermediates. A validated approach involves:

- Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, dimethylamine hydrochloride as the amine source, and DIPEA (N,N-diisopropylethylamine) as a base in DMF (dimethylformamide) under inert nitrogen atmosphere .

- Procedure : React the carboxylic acid precursor with EDC/HOBt to activate the carbonyl group, followed by addition of dimethylamine. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the product with ~45–57% efficiency .

- Optimization : Monitor reaction progress using TLC (thin-layer chromatography) and adjust stoichiometry (e.g., 1.2 equivalents of EDC/HOBt to ensure complete activation). Temperature control (0–25°C) minimizes side reactions like epimerization .

Basic Question: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Structural validation requires a combination of spectroscopic and spectrometric techniques:

- 1H/13C NMR : Key signals include:

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should match the calculated exact mass (e.g., [M + Na]+ = 376.1553 for related Weinreb amides) with <3 ppm error .

- Infrared (IR) Spectroscopy : Confirm the presence of C=O (1642 cm⁻¹) and N–O (1188 cm⁻¹) stretches .

Advanced Question: What strategies are recommended for resolving contradictions in reactivity data for this compound in radical-mediated C–C coupling reactions?

Methodological Answer:

Contradictions in radical reactivity (e.g., variable yields in C(sp³)–C(sp³) coupling) may arise from:

- Radical Initiation Efficiency : Use photoredox catalysts (e.g., Ru(bpy)₃²⁺) with visible light to ensure consistent radical generation. Compare results under blue vs. green light .

- Silane Reductant Selection : Test triethylsilane (TES) vs. tris(trimethylsilyl)silane (TTMSS) to assess reducing power and steric effects on radical termination .

- Control Experiments : Perform radical trapping (e.g., TEMPO) to confirm radical intermediates. Cross-validate results using DFT calculations to model transition states and predict regioselectivity .

Advanced Question: How can computational methods enhance the understanding of this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Perform accelerated degradation experiments (e.g., 0.1 M HCl/NaOH at 25–40°C) and monitor hydrolytic cleavage via HPLC. Compare degradation kinetics with DFT-predicted activation energies for amide bond hydrolysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Pair with molecular dynamics simulations to model conformational changes under thermal stress .

- Data Management : Archive raw spectral and computational data in FAIR-compliant repositories (e.g., Chemotion, nmrXiv) to enable cross-study validation .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize acidic/basic byproducts before disposal .

- Emergency Measures : Maintain spill kits with absorbent materials (e.g., vermiculite) and ensure access to emergency showers/eyewash stations .

Advanced Question: How can researchers design experiments to investigate the compound’s role as a building block in complex molecule synthesis?

Methodological Answer:

- Multistep Synthesis Planning : Use this compound as a Weinreb amide precursor for ketone synthesis. For example:

- Cross-Coupling Applications : Test palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to functionalize the pentanamide backbone. Optimize ligand systems (e.g., SPhos vs. XPhos) for improved yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.